Cas no 2229213-48-1 (3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid)

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and an isopropyl substituent on the nitrogen atom, along with a 2-oxopropanoic acid moiety. This compound is valuable in peptide synthesis and organic chemistry due to its Boc-protected amine, which provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The oxopropanoic acid functionality offers reactivity for further derivatization, making it a versatile intermediate. Its structural features facilitate controlled modifications in complex molecule construction, particularly in medicinal chemistry and bioconjugation applications. The compound's stability and synthetic utility make it a practical choice for researchers requiring selective nitrogen protection and carboxylate reactivity.
3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid structure
2229213-48-1 structure
商品名:3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid
CAS番号:2229213-48-1
MF:C11H19NO5
メガワット:245.272263765335
CID:5923174
PubChem ID:165971985

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid
    • EN300-1883106
    • 2229213-48-1
    • 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid
    • インチ: 1S/C11H19NO5/c1-7(2)12(6-8(13)9(14)15)10(16)17-11(3,4)5/h7H,6H2,1-5H3,(H,14,15)
    • InChIKey: DRDOYKKPICZUND-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(CC(C(=O)O)=O)C(C)C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 245.12632271g/mol
  • どういたいしつりょう: 245.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 83.9Ų

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1883106-1.0g
3-{[(tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid
2229213-48-1
1g
$0.0 2023-05-23

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid 関連文献

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acidに関する追加情報

Introduction to 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic Acid (CAS No. 2229213-48-1)

3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid, identified by its CAS number 2229213-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids with an extended side chain, featuring a tert-butoxy carbonyl group and an amino-propanal moiety. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the realm of drug discovery and molecular biology.

The tert-butoxy carbonyl (Boc) protecting group is a critical feature of this compound, as it provides stability to the amino group during synthetic processes, preventing unwanted side reactions. This protective group is widely employed in peptide synthesis and other organic transformations where selective reactivity is paramount. The presence of the amino-propanal segment introduces a reactive aldehyde functionality, which can participate in condensation reactions with nucleophiles, facilitating the construction of more complex molecular architectures.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex biological pathways. The structural components of 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid make it a promising candidate for use in the synthesis of peptidomimetics and other pharmacophores. Peptidomimetics are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties, such as enhanced stability and longer half-life. The compound’s ability to serve as a precursor for these derivatives positions it as a key player in medicinal chemistry innovation.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By designing molecules that specifically inhibit these enzymes, researchers can develop treatments that modulate disease progression. The amino-propanal moiety in 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid provides a versatile scaffold for creating inhibitors that target specific protease active sites.

Recent advancements in computational chemistry have further enhanced the utility of this compound. High-throughput virtual screening (HTVS) and molecular docking studies allow researchers to predict the binding affinity of potential drug candidates to biological targets with remarkable accuracy. The structural features of 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid make it an ideal candidate for such computational analyses, enabling rapid identification of promising lead compounds.

The compound’s significance extends beyond its role as a synthetic intermediate. It has also been explored in the development of novel biomaterials, such as hydrogels and scaffolds for tissue engineering. These materials are designed to support cell growth and facilitate wound healing, making them invaluable in regenerative medicine. The tert-butoxy carbonyl group contributes to the hydrolytic stability of these materials, ensuring prolonged functionality in biological environments.

In conclusion, 3-{[(Tert-butoxy)carbonyl](propan-2-yl)amino}-2-oxopropanoic acid (CAS No. 2229213-48-1) is a multifaceted compound with broad applications in pharmaceutical research and biotechnology. Its unique structural features, including the tert-butoxy carbonyl protecting group and the amino-propanal moiety, make it a valuable tool for synthesizing bioactive molecules, particularly protease inhibitors and peptidomimetics. As research continues to uncover new therapeutic targets and innovative synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and biomaterial development.

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